5-Isothiazolesulfonyl chloride
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Overview
Description
5-Isothiazolesulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used as an intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
It is known that isothiazoles, a class of compounds to which 5-isothiazolesulfonyl chloride belongs, are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Mode of Action
Isothiazolone biocides, which share a similar structure, have a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . They inhibit cells by disrupting metabolic pathways involving dehydrogenase enzymes .
Biochemical Pathways
Isothiazolone biocides, which are structurally similar, are known to inhibit critical physiological functions in microbes, including growth, respiration, and energy generation .
Result of Action
Isothiazolone biocides, which share a similar structure, cause cell death through the destruction of protein thiols and production of free radicals .
Biochemical Analysis
Biochemical Properties
Isothiazoles, a class of compounds to which 5-Isothiazolesulfonyl chloride belongs, are known for their wide range of selective transformations and high biological activity
Cellular Effects
Chloride ions, a component of this compound, are known to play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiazolesulfonyl chloride typically involves the reaction of isothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
Isothiazole+Chlorosulfonic Acid→5-Isothiazolesulfonyl Chloride+By-products
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the careful handling of chlorosulfonic acid and isothiazole to ensure safety and efficiency. The reaction is typically carried out in a reactor equipped with temperature control and proper ventilation to handle the release of any gaseous by-products .
Chemical Reactions Analysis
Types of Reactions
5-Isothiazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Metal catalysts such as palladium or copper may be used in coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
5-Isothiazolesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Isothiazole-5-sulfonyl fluoride
- Isothiazole-5-sulfonyl bromide
- Isothiazole-5-sulfonyl iodide
Uniqueness
5-Isothiazolesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Compared to its halogenated counterparts, the chloride derivative is often preferred in synthetic applications due to its relatively higher reactivity and ease of handling .
Properties
IUPAC Name |
1,2-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-2-5-8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAPNFDKNYZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362658-19-3 |
Source
|
Record name | 1,2-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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